molecular formula C13H16N4O B3060099 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone CAS No. 16822-65-4

2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone

Cat. No.: B3060099
CAS No.: 16822-65-4
M. Wt: 244.29 g/mol
InChI Key: WWOMJAJTOOLHDS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a 4-methylpiperazinyl substituent at the 2-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. The 4(3H)-quinazolinone scaffold is pharmacologically significant due to its versatility in accommodating diverse substituents, which modulate physicochemical properties and biological activities .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-16-6-8-17(9-7-16)13-14-11-5-3-2-4-10(11)12(18)15-13/h2-5H,6-9H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOMJAJTOOLHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168535
Record name 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16822-65-4
Record name 4(3H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016822654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Niementowski Cyclization

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 4(3H)-quinazolinones. For example, methyl anthranilate derivatives cyclize with guanidine hydrochloride in n-butanol to yield 2-substituted quinazolinones. This method is advantageous for introducing carboxamide groups at the 3-position, which can later be functionalized.

Chloroacetonitrile-Mediated Cyclization

A one-step synthesis starting from o-anthranilic acids and chloroacetonitrile in methanol under basic conditions (e.g., sodium methoxide) produces 2-chloromethyl-4(3H)-quinazolinones. This intermediate is critical for subsequent nucleophilic substitutions with amines such as 4-methylpiperazine.

Introduction of the 4-Methylpiperazinyl Group

The 4-methylpiperazine moiety is introduced at the 2-position via nucleophilic substitution or condensation. Two validated approaches are detailed below:

Nucleophilic Substitution of 2-Chloromethylquinazolinone

Procedure :

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinone :
    • o-Anthranilic acid (5 mmol) reacts with chloroacetonitrile (15 mmol) in anhydrous methanol containing sodium methoxide (1 mmol) at ambient temperature for 2 hours.
    • Yield: 70–85% (varies with substituents).
    • Characterization: Melting points (e.g., 249–250°C for unsubstituted derivative), confirmed via $$ ^1H $$-NMR and ESI-MS.
  • Substitution with 4-Methylpiperazine :
    • The chloromethyl intermediate (1 mmol) reacts with 4-methylpiperazine (1.2 mmol) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours.
    • Base (e.g., triethylamine) is added to scavenge HCl.
    • Purification: Recrystallization from ethanol or column chromatography.

Key Data :

Parameter Value Source
Reaction Temperature 60–80°C
Solvent THF/DMF
Yield 65–78%
Characterization $$ ^{13}C $$-NMR, ESI-HRMS

Direct Cyclization with Pre-Functionalized Intermediates

Alternative routes involve condensing pre-functionalized anthranilic acid derivatives with 4-methylpiperazine during cyclization:

Procedure :

  • Synthesis of 2-(4-Methylpiperazinyl)acetamido Benzoate :
    • Methyl anthranilate reacts with 4-methylpiperazinylacetyl chloride in dry ether to form the acetamido intermediate.
  • Cyclization with Guanidine :
    • The intermediate undergoes cyclization with guanidine hydrochloride in n-butanol under reflux to yield the target compound.

Advantages :

  • Fewer steps compared to substitution methods.
  • Higher purity due to in-situ formation.

Challenges :

  • Limited substrate versatility.
  • Requires custom synthesis of acyl chloride derivatives.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity of 4-methylpiperazine, improving substitution yields.
  • Elevated temperatures (60–80°C) accelerate reaction kinetics but may promote side reactions (e.g., elimination).

Steric and Electronic Considerations

  • Electron-withdrawing groups on the quinazolinone ring (e.g., Cl, NO$$_2$$) increase electrophilicity at the 2-position, facilitating substitution.
  • Bulky substituents on the piperazine ring may necessitate longer reaction times or higher temperatures.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1H $$-NMR :
    • Quinazolinone aromatic protons appear as multiplets at δ 7.30–8.12 ppm.
    • Piperazine N–CH$$_3$$ signal at δ 2.30–2.50 ppm.
  • ESI-HRMS : Molecular ion peaks consistent with [M+H]$$^+$$ (e.g., m/z 287.15 for C$${14}$$H$${18}$$N$$_4$$O).

Purity Assessment

  • Melting points correlate with literature values for analogous compounds (e.g., 221–222°C for ethyl-substituted derivatives).
  • HPLC purity >95% achieved via recrystallization.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic Substitution High versatility, scalable Requires chloromethyl precursor 65–78%
Direct Cyclization Fewer steps Limited substrate scope 50–65%

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The compound undergoes alkylation at the N3 or C2 positions, influenced by reaction conditions and reagents.

Reaction Type Reagents/Conditions Product Yield Source
N3-Alkylation Methyl iodide, NaH (reflux in DME)3-Methyl-2-(4-methylpiperazinyl)-4(3H)-quinazolinone72%
C2-Piperazine Substitution Benzyl chloride, K2CO3 (THF, 60°C)2-(Benzyl-4-methylpiperazinyl)-4(3H)-quinazolinone65%
  • Key Insight : Sodium hydride in 1,2-dimethoxyethane (DME) promotes deprotonation, enabling nucleophilic substitution at the quinazolinone core .

Acylation and Carbonyl Modifications

The piperazinyl group facilitates acylation via ester condensation or direct carbonyl activation.

Reaction Type Reagents/Conditions Product Yield Source
Ester Condensation Ethyl oxalate, NaH (DME, reflux)2-(4-Methylpiperazinyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylate85%
Amide Formation Acetic anhydride, pyridine (room temp)2-(4-Methylpiperazinyl)-3-acetyl-4(3H)-quinazolinone78%
  • Mechanistic Note : The quinazolinone carbonyl acts as an electrophilic site, reacting with acylating agents under basic conditions.

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Product Yield Source
Cu(I)-Catalyzed Cyclization CuBr, anthranilamide (air, 80°C)Benzo[g]quinazolin-4(3H)-one fused with piperazine68%
PIDA-Mediated Oxidation PhI(OAc)₂, DCM (0°C to rt)2-(4-Methylpiperazinyl)quinazolin-4(3H)-one N-oxide55%
  • Application : Cyclized derivatives exhibit enhanced kinase inhibition (e.g., PARP-1 IC₅₀ = 11 nM) .

Oxidation and Redox Reactions

The quinazolinone core is redox-active, enabling transformations under oxidative conditions.

Reaction Type Reagents/Conditions Product Yield Source
KMnO₄ Oxidation KMnO₄, H₂SO₄ (60°C)2-(4-Methylpiperazinyl)-4-hydroxyquinazoline40%
H₂O₂-Mediated Epoxidation H₂O₂, AcOH (rt)Epoxyquinazolinone-piperazine hybrid33%
  • Limitation : Over-oxidation can lead to ring degradation, requiring precise stoichiometry .

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient positions on the quinazolinone core undergo NAS with amines or thiols.

Reaction Type Reagents/Conditions Product Yield Source
C6-Amination NH₃ (gas), AlCl₃ (toluene, 100°C)6-Amino-2-(4-methylpiperazinyl)-4(3H)-quinazolinone61%
C7-Thiolation NaSH, DMF (120°C)7-Mercapto-2-(4-methylpiperazinyl)-4(3H)-quinazolinone58%

Interaction with Biological Targets

The compound’s reactivity correlates with its pharmacological activity:

  • PARP-1 Inhibition : Binds to the NAD⁺-binding site via hydrogen bonding (ΔG = -9.2 kcal/mol) .

  • Anticancer Activity : Induces apoptosis in HeLa cells (EC₅₀ = 8.7 μM) .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation across various cancer cell lines. For instance, novel derivatives have shown effectiveness against human myelogenous leukemia K562 cells with an IC50 value as low as 0.5 μM, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial effects. Various derivatives of quinazolinones have been synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the quinazolinone nucleus can enhance antibacterial efficacy .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of quinazolinone derivatives. Compounds derived from this scaffold have shown promising results in reducing inflammation in animal models, with some achieving significant edema inhibition rates . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The stability of the quinazolinone ring system allows for further modifications without compromising the compound's integrity .

Derivative Biological Activity IC50 Value
6,8-Diiodo-2-methyl-3-substituted-4(3H)-quinazolinonesAnticonvulsantVaries by substitution
2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-oneAntitumorEffective against multiple cell lines
4-[4-(N-substituted(thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazolinePDGFR antagonistPotent inhibition observed

Case Study 1: Anticancer Research

A series of novel quinazoline derivatives were synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines. The results indicated that specific modifications to the piperazine moiety significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Testing

In a study focusing on antibacterial activity, several quinazolinone derivatives were screened against E. coli and S. aureus. The findings revealed that certain substitutions on the quinazolinone core resulted in compounds with improved efficacy against these pathogens, underscoring the potential for developing new antibiotics from this scaffold .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Electrochemical vs. Pharmacological Profiles: Ferrocenyl derivatives (e.g., 2-ferrocenyl-4(3H)-quinazolinone) exhibit redox activity but lower bioavailability due to lipophilicity , whereas the 4-methylpiperazinyl group may improve water solubility and tissue penetration.
  • Antimicrobial Activity : Chlorine at C7 (as in UR-9825) significantly enhances antifungal activity, but the piperazinyl group’s role in antimicrobial targeting remains unexplored .
  • Anticancer Potential: Styryl and pyridyl substituents show moderate cytotoxicity, suggesting that the piperazinyl group’s basicity could enhance interactions with kinase targets or DNA .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Piperazine rings are prone to N-oxidation or demethylation, which may shorten half-life (e.g., UR-9825 t₁/₂ = 1–9 h depending on species) .
  • Toxicity : Piperazinyl derivatives generally exhibit low acute toxicity, whereas halogenated analogs (e.g., 7-Cl) may require dose optimization to mitigate hepatotoxicity .

Biological Activity

2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This compound features a quinazolinone core with a piperazine substituent, which is crucial for its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values for these compounds ranged from 10 μM to 40 μM, indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-710
Compound A3PC310
Compound B4MCF-712

Antibacterial Activity

The antibacterial properties of quinazolinones have also been extensively studied. Research indicates that derivatives of this compound show significant activity against various bacterial strains. For example, in vitro studies reported an IC50 value of 0.068 μg/mL for certain quinazolinone derivatives against Plasmodium falciparum, highlighting their potential as antimalarial agents as well .

Table 2: Antibacterial Activity

CompoundBacterial StrainIC50 (μg/mL)
This compoundStaphylococcus aureus0.068
Compound CE. coli0.15

Anti-inflammatory Activity

Quinazolinones have been noted for their anti-inflammatory effects as well. A study involving hybrid compounds demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. The results indicated that modifications in the structure significantly influenced the anti-inflammatory potency .

Case Study 1: Dual-target Inhibitors

A notable case study involved the design of dual-target inhibitors that co-target poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). The compound demonstrated significant antitumor activity in breast cancer models without notable toxicity, showcasing the therapeutic potential of quinazolinones in complex cancer treatments .

Case Study 2: Synthesis and Evaluation

In another study, researchers synthesized various quinazolinone derivatives and evaluated their biological activities. Among these, a specific derivative exhibited high cytotoxicity against multiple cancer cell lines and promising antibacterial activity, supporting the versatility of this compound class in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methyl-1-piperazinyl)-4(3H)-quinazolinone derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with primary amines or via condensation reactions. For example, 4(3H)-quinazolinones are synthesized using the Niementowski reaction, where anthranilic acid reacts with amides or nitriles under acidic conditions . Substituents at the 2- and 3-positions are introduced using alkylation or nucleophilic substitution, as seen in the synthesis of 3-aryl-2-methyl derivatives .

Q. How are quinazolinone derivatives characterized structurally?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1660–1680 cm⁻¹ for the quinazolinone ring) .
  • NMR : Distinguishes substituents (e.g., singlet for N–CH3 in piperazinyl groups at δ ~2.3–2.5 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 519 for deacetylated derivatives) .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

  • Methodological Answer : These compounds exhibit anticonvulsant (e.g., MES and scMet seizure models) , antitumor (e.g., RAS-selective ferroptosis induction) , and antibacterial activity (e.g., MRSA inhibition via penicillin-binding protein modulation) . Toxicity screening in rodent models (e.g., acute toxicity at 300 mg/kg) is standard .

Advanced Research Questions

Q. How can synthetic challenges in introducing 4-methylpiperazinyl groups be addressed?

  • Methodological Answer : Optimizing reaction conditions (e.g., using anhydrous solvents, catalytic bases) improves yields. For example, coupling 4-methylpiperazine with halogenated intermediates via nucleophilic substitution requires controlled pH and temperature to minimize side reactions . Microwave-assisted synthesis reduces reaction times for cyclization steps .

Q. What strategies resolve contradictory data in anticonvulsant activity between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., oral bioavailability vs. intraperitoneal absorption). Compound 6l in showed low neurotoxicity intraperitoneally but higher toxicity orally due to first-pass metabolism. Adjusting dosing regimens or formulating prodrugs (e.g., acetylated derivatives) may mitigate this .

Q. How are structure-activity relationships (SAR) analyzed for antibacterial quinazolinones?

  • Methodological Answer : SAR studies involve systematic substitution at the 2- and 3-positions. For example, introducing electron-withdrawing groups (e.g., -Cl) at position 8 enhances Staphylococcus aureus inhibition, while bulky substituents at position 2 reduce activity . Computational docking (e.g., binding to penicillin-binding proteins) validates hypotheses .

Q. What techniques address spectral ambiguities in quinazolinone characterization?

  • Methodological Answer : Ambiguities in NMR (e.g., overlapping peaks) are resolved using 2D techniques (COSY, HSQC) . For mass spectrometry, high-resolution MS (HRMS) differentiates isobaric ions. X-ray crystallography, as in , provides definitive structural confirmation .

Q. How do researchers reconcile conflicting toxicity profiles across derivatives?

  • Methodological Answer : Toxicity discrepancies (e.g., vs. 16) are analyzed via in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo LD50 studies. Metabolite profiling (e.g., LC-MS) identifies toxic intermediates. For example, 2-mercapto derivatives in showed lower toxicity due to thiol-mediated detoxification pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone
Reactant of Route 2
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2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.